molecular formula C16H13BrO3 B8569519 3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

3-(2-Benzyloxy-5-bromophenyl)-acrylic acid

Cat. No. B8569519
M. Wt: 333.18 g/mol
InChI Key: KTQCYOABVYGDNK-UHFFFAOYSA-N
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Patent
US06713464B1

Procedure details

A mixture of 2-benzyloxy-5-bromobenzaldehyde (0.10 mol), malonic acid (15.0 g), and piperidine (2.0 ml) in 150 ml of pyridine was first heated at 90° C. for 90 min and subsequently refluxed for 0.5 hrs. After cooling to room temperature, the reaction was poured on a mixture of ice (1 kg) and concentrated aqueous hydrochloric acid (250 ml). The solid material that precipitated after stirring for 2 hrs. was collected by suction and recrystallized from a minimum of boiling methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH:11]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)[CH2:19][C:20]([OH:22])=[O:21].N1CCCCC1.Cl>N1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:10]=1[CH:11]=[CH:19][C:20]([OH:22])=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)Br
Name
Quantity
15 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
after stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently refluxed for 0.5 hrs
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The solid material that precipitated
CUSTOM
Type
CUSTOM
Details
was collected by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from a minimum of boiling methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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